“3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide” is a specialty product for proteomics research . Its molecular formula is
C11H9ClN2OSC_{11}H_{9}ClN_{2}OSC11H9ClN2OS
and its molecular weight is 252.72 .Thiophene derivatives, such as “3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring substituted with an amino group, a 4-chlorophenyl group, and a carboxamide group. Its molecular formula is , and it has a molecular weight of approximately 252.72 g/mol. This compound is notable for its potential applications in medicinal chemistry, material science, and organic synthesis due to the aromatic properties of the thiophene ring and the functional groups that enhance its reactivity and biological activity .
The products formed from these reactions depend on the specific conditions and reagents used.
Research indicates that 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide exhibits significant biological activity, particularly as a potential anti-cancer agent. It has been studied for its ability to inhibit vascular endothelial growth factor receptors, which play a critical role in angiogenesis—the formation of new blood vessels that support tumor growth and metastasis. The presence of both thiophene and chlorophenyl groups enhances its interaction with biological targets, suggesting potential therapeutic applications in oncology .
The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide can be achieved through several methods:
These methods allow for the production of the compound with high purity and yield.
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide has diverse applications across various fields:
Studies on the interactions of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide with various biological targets have shown promising results. Its binding affinity to vascular endothelial growth factor receptors suggests that it may inhibit angiogenesis. Further research into its pharmacokinetics and toxicity profiles is essential to evaluate its therapeutic potential .
Several compounds share structural similarities with 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
3-Amino-4-cyanothiophene | 0.85 | Another aminothiophene derivative with different substituents |
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine | 0.80 | Contains a similar chlorophenyl group but different core |
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | 0.95 | Methyl ester derivative; potential for increased solubility |
The uniqueness of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its structural characteristics enhance its potential applications in targeted research and therapeutic development .
The Gewald reaction represents one of the most efficient and versatile methods for synthesizing 2-aminothiophene derivatives, including 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide. This reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.
A significant advancement in this field is the four-component Gewald reaction protocol developed under organocatalyzed aqueous conditions. This methodology involves the reaction of ethyl cyanoacetate, an α-methylene carbonyl compound (such as a ketone with a 4-chlorophenyl group), a primary or secondary amine, and elemental sulfur in the presence of water and triethylamine (Et₃N). The reaction proceeds efficiently at room temperature, providing 2-amino-3-carboxamide thiophene derivatives in high yields within short time periods.
The mechanism of this four-component reaction likely proceeds through initial formation of a Knoevenagel condensation product, followed by addition of sulfur and subsequent cyclization to form the thiophene ring. The products typically precipitate from the reaction mixture, allowing for easy isolation by simple filtration followed by recrystallization from ethyl acetate/hexanes.
Table 1. Reaction Conditions for Four-Component Gewald Synthesis
Parameter | Condition |
---|---|
Solvent system | H₂O/Et₃N |
Temperature | Room temperature |
Catalysis | Organocatalyzed (Et₃N) |
Reagents | Ethyl cyanoacetate, α-methylene carbonyl compound, amine, elemental sulfur |
Product isolation | Precipitation and filtration |
Purification | Recrystallization from ethyl acetate/hexanes |
Yield | High (typically >70%) |
Reaction time | Short (hours) |
Environmental impact | Reduced (avoids toxic organic solvents) |
This approach offers several advantages compared to traditional methods: single products are rapidly formed in high yields, no complex operations are required, and the use of toxic organic solvents is avoided. These features make this methodology particularly attractive for the synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide and related compounds.
Beyond the Gewald reaction, various catalytic approaches have been developed for synthesizing functionalized thiophenes, including copper-catalyzed multicomponent reactions that can be applied to the preparation of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide.
A particularly innovative approach involves copper(I)-catalyzed reactions that simultaneously install C–N, C–S, and C–C bonds, allowing for the direct formation of highly functionalized thiophenes with diverse substituents in a one-pot manner. This methodology employs copper(I) catalysts, with CuI demonstrating superior efficiency compared to other copper catalysts such as CuBr and CuCl.
The optimization of reaction conditions for copper-catalyzed thiophene synthesis has shown that the choice of solvent plays a crucial role, with CH₂Cl₂ often providing the best results. The presence of a base, typically Et₃N, is essential for the success of these transformations.
Table 2. Optimization of Copper(I)-Catalyzed Thiophene Synthesis
Entry | Catalyst (10 mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
1 | CuI | Et₃N | CH₃CN | Ambient | Moderate |
2 | CuBr | Et₃N | CH₃CN | Ambient | 28 |
3 | CuCl | Et₃N | CH₃CN | Ambient | 32 |
4 | CuI | Et₃N | DMF | Ambient | Moderate |
5 | CuI | Et₃N | Toluene | Ambient | Moderate |
6 | CuI | Et₃N | CH₂Cl₂ | Ambient | 61 |
7 | CuI | Et₃N | 1,4-dioxane | Ambient | Moderate |
8 | CuI | Et₃N | EtOH | Ambient | Moderate |
9 | CuI | Et₃N | CH₂Cl₂ | 40 | Lower |
Data adapted from research on related thiophene synthesis
Mechanistic studies suggest that these copper-catalyzed reactions proceed through the generation of reactive intermediates that undergo sequential transformations, ultimately leading to the formation of the thiophene ring with the desired substitution pattern.
The functional groups present in 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide offer numerous opportunities for further transformations, allowing for the creation of diverse chemical libraries based on this scaffold.
The amino group at position 3 can participate in various reactions typical of aromatic amines, including diazotization, acylation, alkylation, and amidation. These transformations provide access to a wide range of derivatives with modified physicochemical and pharmacological properties.
The carboxamide group at position 2 can undergo several transformations:
Table 3. Key Functional Group Transformations of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Transformation | Reagents | Product | Potential Applications |
---|---|---|---|
Hydrolysis | NaOH, H₂O/MeOH, then HCl | 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | Building block for more complex structures |
Esterification | EtOH, H₂SO₄ (cat.) | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | Prodrug development, synthetic intermediate |
Amide coupling | Various amines, coupling agents (EDC, DMAP) | N-substituted carboxamides | Enhanced biological activity, specificity |
Reduction | LiAlH₄ or NaBH₄ | Hydroxymethyl derivative | Modified pharmacokinetic properties |
N-acylation of amino group | Acyl chlorides, anhydrides | N-acyl derivatives | Modulation of hydrogen-bonding capability |
For the synthesis of related thiophene carboxamides, coupling reactions between carboxylic acids and amines have been employed. For instance, the synthesis of thiophene-carboxamide derivatives can be accomplished by reacting 5-(4-fluorophenyl)thiophene-2-carboxylic acid with appropriate anilines using EDC as a coupling agent and DMAP as a catalyst in dichloromethane. This methodology could potentially be adapted for the functionalization of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid to produce diverse amide derivatives.
The incorporation of arylidenehydrazide and hydrazone moieties into the 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide scaffold has been explored to enhance binding interactions with target proteins. A study by Mohareb et al. demonstrated that hydrazide-hydrazone derivatives, such as those derived from cyanoacetyl hydrazine, exhibit improved antitumor activity compared to the parent compound [4]. For instance, introducing a methylidene hydrazide linker (e.g., N-arylidene thiophene hydrazides) created rigid conformations that improved docking into kinase and tubulin polymerization sites [3].
Comparative analyses revealed that flexible linkers, such as 2-amino-acetamide groups, allowed for broader conformational sampling but reduced selectivity. In contrast, rigid hydrazone derivatives (e.g., N,N′-diaryl-2-amino-acetamide thiophenes) exhibited superior affinity for vascular endothelial growth factor receptors (VEGFR-2), with IC~50~ values as low as 0.59 μM [3]. The presence of electron-withdrawing substituents (e.g., nitrile or carbamyl groups) on the thiophene ring further stabilized these derivatives against metabolic oxidation, enhancing their pharmacokinetic profiles [3].
Halogenation at the 4-position of the phenyl ring in 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide has been a focal point for optimizing receptor selectivity. A structure-activity relationship (SAR) study by Balind et al. demonstrated that substituting the 4-chlorophenyl group with a 4-fluorophenyl analogue reduced adenosine A~1~ receptor (rA~1~ AR) affinity by approximately 40%, highlighting the importance of chlorine’s electronegativity and van der Waals interactions [2].
Further investigations into meta-substituted halogenated derivatives revealed divergent effects. For example, a 3-chloro-4-methoxyphenyl substituent at the aryl position increased rA~1~ AR binding affinity (K~i~ = 0.179 nM) while maintaining selectivity over rA~2A~ ARs (SI > 500) [2]. Conversely, fluorination at the 2-position of the phenyl ring led to steric clashes with hydrophobic pockets in adenosine receptors, reducing both affinity and selectivity. These findings underscore the delicate balance between electronic effects and steric compatibility in halogenated analogues.
The integration of polycyclic fused systems into the thiophene-carboxamide scaffold has provided insights into the role of molecular rigidity in receptor binding. Cyclization of the 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide core into thieno[2,3-b]pyridine derivatives (e.g., compound 7c) resulted in a 100-fold reduction in rA~1~ AR affinity (K~i~ = 61.9 nM vs. 0.076 nM for the open-chain analogue 6c) [2]. Molecular docking simulations suggested that the fused thienopyridine system introduces steric hindrance, preventing optimal orientation within the receptor’s binding pocket [2].
In contrast, the addition of a thiazole ring to the 4-chlorophenyl group (e.g., (4-chlorophenyl)thiazole derivatives) improved selectivity for rA~1~ ARs without compromising affinity. Compound 6q, featuring a 4-OCH~2~CH~2~OH-substituted thiazole, achieved a K~i~ of 0.383 nM for rA~1~ ARs while exhibiting negligible activity at rA~2A~ ARs [2]. This modification preserved the planar geometry required for π-π stacking interactions while introducing hydrogen-bonding capabilities through the hydroxyl group.
The anticancer activity of thiophene carboxamides is mediated through multiple cellular targets and pathways. A key mechanism involves epidermal growth factor receptor (EGFR) kinase inhibition, as demonstrated by compound 9u, a related thiophene-2-carboxamide derivative. This compound showed exceptional potency with IC50 values of 0.35 μM against A549 lung cancer cells, 3.24 μM against MCF-7 breast cancer cells, and 5.12 μM against PC-3 prostate cancer cells [1]. The compound induced early apoptosis in A549 cells and caused cell cycle arrest at the G2/M phase, indicating its ability to disrupt critical cell division processes.
Another significant mechanism involves tubulin-colchicine binding site interaction. Thiophene carboxamides 2b and 2e demonstrated IC50 values of 5.46 μM and 12.58 μM respectively against Hep3B hepatocellular carcinoma cells [4]. Molecular docking studies revealed that these compounds showed comparable interaction patterns to the established anticancer agent combretastatin A-4 (CA-4) and colchicine within the tubulin-colchicine binding pocket. The thiophene ring's high aromaticity character contributed critically to these interactions, providing additional advanced binding properties over CA-4.
Several thiophene carboxamide derivatives function as dual inhibitors, targeting both vascular endothelial growth factor receptor-2 (VEGFR-2) and β-tubulin polymerization. Compounds 5 and 21 demonstrated potent inhibition against VEGFR-2 with IC50 values of 0.59 μM and 1.29 μM respectively, while simultaneously showing 73% and 86% inhibition of β-tubulin polymerization at their respective IC50 values [3]. These compounds exhibited 2.3-fold and 1.7-fold higher cytotoxicity than sorafenib against HepG-2 cells, indicating their superior therapeutic potential.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway represents another critical target for thiophene derivatives. The thiophene compound F8 demonstrated hypophosphorylation of JAK 1 and JAK 2, along with their downstream effectors STAT 2, STAT 3, and STAT 5 [5]. This pathway is crucial for cancer development as it consolidates signals from cytokines, hormones, and growth factors to regulate gene expression. The persistent activation of JAK 2 and STAT 3 in many cancers promotes tumorigenesis, proliferation, angiogenesis, and metastasis.
Benzo[b]thiophene-3-carboxylic acid derivatives have shown promise in targeting the RhoA/ROCK pathway, which regulates cellular processes and promotes tumor growth and metastasis. Compound b19 significantly inhibited proliferation, migration, and invasion of MDA-MB-231 breast cancer cells while promoting apoptosis [6]. The suppression of myosin light chain phosphorylation and stress fiber formation confirmed the inhibitory activity through the RhoA/ROCK pathway.
Multiple thiophene derivatives induce cancer cell death through intrinsic apoptotic pathways. Compound F8 demonstrated cytotoxicity with CC50 values ranging from 0.805 μM to 3.05 μM across various cancer cell lines [5]. The compound induced phosphatidylserine externalization, reactive oxygen species generation, mitochondrial depolarization, and caspase-3/7 activation, confirming apoptosis induction through the intrinsic pathway.
Compound | Cancer Cell Line | IC50/GI50 Value | Mechanism of Action | Reference |
---|---|---|---|---|
Compound 9u | A549, MCF-7, PC-3 | 0.35 μM (A549), 3.24 μM (MCF-7), 5.12 μM (PC-3) | EGFR kinase inhibition, G2/M arrest | [1] |
Compound 16 | HepG-2, HT-29, NCI-H460 | 0.02 μmol/L (HepG-2), 0.04 μmol/L (HT-29), 0.06 μmol/L (NCI-H460) | Not specified | [2] |
Compound 19b | HepG-2, HT-29, NCI-H460 | 0.02 μmol/L (HepG-2), 0.03 μmol/L (HT-29), 0.05 μmol/L (NCI-H460) | Not specified | [2] |
Compound 5 | HepG-2, HCT-116 | 2.3-fold higher than Sorafenib | VEGFR-2 inhibition, β-tubulin polymerization inhibition | [3] |
Compound 21 | HepG-2, HCT-116 | 1.7-fold higher than Sorafenib | VEGFR-2 inhibition, β-tubulin polymerization inhibition | [3] |
Compound 2b | Hep3B | 5.46 μM | Tubulin-colchicine binding site interaction | [4] |
Compound 2e | Hep3B | 12.58 μM | Tubulin-colchicine binding site interaction | [4] |
Compound F8 | Multiple cancer lines | 0.805-3.05 μM | JAK-STAT pathway inhibition, intrinsic apoptosis | [5] |
Several thiophene derivatives exhibit chemosensitizing properties, enhancing the efficacy of established anticancer drugs. Compounds 4a, 4b, 14a, and 14b demonstrated significant enhancement of sorafenib cytotoxicity against HepG2 cells [7]. When pretreated with these compounds at 10 μM or 25 μM concentrations for 6 hours, the IC50 of sorafenib was reduced by factors ranging from 2 to 8, indicating substantial chemosensitization effects.
The anticancer activity of thiophene carboxamides is highly dependent on substitution patterns. Research indicates that the presence of specific functional groups significantly affects biological activity. For instance, compounds with carboxamide groups at the 2-position and amino groups at the 3-position of the thiophene ring generally show enhanced anticancer properties [8]. The 4-chlorophenyl substitution at the 5-position appears to be particularly beneficial for anticancer activity, as evidenced by multiple active compounds containing this structural motif.
Thiophene carboxamide derivatives, including those structurally related to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide, have demonstrated remarkable antiviral and antimicrobial activities against a diverse range of pathogens. These compounds exhibit their efficacy through multiple mechanisms targeting both viral and bacterial cellular processes.
The most significant antiviral breakthrough has been the discovery of thiophene derivatives as potent inhibitors of Ebola virus (EBOV) entry. Multiple thiophene carboxamide compounds have shown exceptional activity against EBOV-glycoprotein pseudotyped viruses and replicative EBOV [9]. Compound 1 demonstrated an EC50 of 0.84 μM against pseudotyped EBOV with a selectivity index of 20. More importantly, compounds 53 and 57 showed even greater potency with EC50 values of 0.30 μM and 0.19 μM respectively against replicative EBOV, with selectivity indices of 113 and 57.9.
The mechanism of action involves inhibition of the NPC1/EBOV-GP interaction, which is crucial for viral entry. These compounds bind to the cavity between the GP1 and GP2 subunits of the EBOV glycoprotein, disrupting the prefusion conformation and leading to allosteric inhibition. The Y517 residue in the GP1/GP2 interface is critical for drug interaction, as demonstrated by the loss of activity in Y517S mutants [9].
Thiophene carboxamide derivatives demonstrate extensive antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Compound 5a showed excellent broad-spectrum activity with inhibition zones of 17mm against Aspergillus niger, 16mm against Penicillium species, 22mm against Streptomyces species, and 21-24mm against various bacterial pathogens including Bacillus subtilis, Streptococcus lactis, Escherichia coli, and Pseudomonas species [11].
Several thiophene derivatives have shown promising activity against Mycobacterium tuberculosis. The compound 3-amino-5-phenylthiophene-2-carboxamide demonstrated significant anti-tubercular activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against M. tuberculosis . This activity is attributed to cell wall synthesis inhibition and disruption of essential metabolic pathways.
Compound | Target Organism | EC50/MIC/Activity | Selectivity Index | Mechanism of Action | Reference |
---|---|---|---|---|---|
Compound 1 | EBOV-GP-Pseudotyped Virus | EC50 = 0.84 μM | SI = 20 | EBOV-GP/NPC1 interaction inhibition | [9] |
Compound 53 | Replicative EBOV | EC50 = 0.30 μM | SI = 113 | EBOV-GP/NPC1 interaction inhibition | [9] |
Compound 57 | Replicative EBOV | EC50 = 0.19 μM | SI = 57.9 | EBOV-GP/NPC1 interaction inhibition | [9] |
Compound 6c | HSV-1, CBV4, HCVcc | 83.3% reduction (HSV-1) | Good selectivity | NS3/4A protease inhibition | [10] |
Compound 8c | HSV-1, CBV4, HCVcc | 86.7% reduction (HSV-1) | Good selectivity | NS3/4A protease inhibition | [10] |
Compound 5a | Multiple pathogens | 17-24mm inhibition zones | Not specified | Cell membrane disruption | [11] |
Compound 7b | S. aureus, P. aeruginosa, B. subtilis | 86.9% (P. aeruginosa), 83.3% (S. aureus) | Not specified | Cell membrane disruption | [13] |
3-amino-5-phenylthiophene-2-carboxamide | M. tuberculosis | MIC = 0.5 μg/mL | Not specified | Cell wall synthesis inhibition |
The antibacterial activity of thiophene carboxamides involves multiple mechanisms. Cell membrane disruption is a primary mechanism, where these compounds alter membrane permeability and integrity. The amino group at the 3-position and the carboxamide functionality at the 2-position are crucial for this activity. Compounds with amino substitution (7a-c) showed higher antibacterial activity ranging from 40.0% to 86.9% compared to their hydroxy counterparts [13].
The antimicrobial activity is significantly influenced by substituent patterns. Compounds with methoxy groups at the 4-position of the phenyl ring (compounds 3b, 7b) showed enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like amino and methoxy increases the resonating electron density on the thiophene ring, facilitating interaction with bacterial targets [13].
Thiophene derivatives also exhibit significant antifungal activity. Compounds 5a and 10b showed excellent activity against Aspergillus niger, Penicillium species, Candida albicans, and Rhodotorula ingeniosa, with inhibition zones comparable to or better than standard antifungal agents [11]. The mechanism involves disruption of fungal cell wall synthesis and interference with essential enzymatic processes.
Thiophene carboxamide derivatives, particularly those related to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide, have demonstrated significant anti-inflammatory and central nervous system (CNS) activities. These compounds exhibit their therapeutic effects through multiple mechanisms targeting inflammatory pathways and neurotransmitter systems.
A breakthrough in CNS-active thiophene derivatives came with the discovery of compound 28, a thiophene-phenylsulfonamide that functions as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) [14]. This compound demonstrated exceptional brain penetration with a brain-to-plasma ratio of approximately 9, maintained over 48 hours. The α7 nAChR is crucial for cognitive processes, and its modulation has significant implications for treating Alzheimer's disease and other cognitive disorders.
Compound 28 showed excellent efficacy in preclinical studies, enhancing novelty discrimination under conditions of high memory extinction with a 48-hour inter-trial interval. The compound demonstrated linear kinetics in Phase I clinical trials with geometric mean elimination half-life values ranging from 15.5 to 77.0 hours, indicating favorable pharmacokinetic properties for therapeutic use [14].
Thieno[2,3-b]pyridine derivatives have emerged as promising non-nucleoside A1 adenosine receptor agonists for treating pharmacoresistant epilepsy [15]. These compounds work through A1 adenosine receptor activation, which provides potent anticonvulsant effects by inhibiting excitatory neurotransmission in the brain. The mechanism involves presynaptic A1 receptor activation that blocks calcium influx through voltage-dependent calcium channels, leading to reduced glutamate release and decreased excitation of postsynaptic glutamate receptors.
Additionally, postsynaptic A1 receptor activation opens potassium channels, causing potassium efflux and membrane hyperpolarization. This dual mechanism results in decreased excitatory synaptic transmission and lower probability of seizure generation and propagation [15].
The anti-inflammatory activity of thiophene derivatives is mediated through inhibition of protein denaturation, a well-established mechanism for anti-inflammatory action. Several compounds showed significant activity in bovine serum albumin denaturation assays [16]. Compound 2g demonstrated 50.12% inhibition, while compound 2h showed 50.14% inhibition, both comparable to standard anti-inflammatory drugs.
The structure-activity relationship for anti-inflammatory activity reveals that hydroxyl substitution at the ortho position enhances activity significantly. Compounds 2g and 2h, both containing ortho-hydroxyl groups, showed the highest anti-inflammatory potency. The presence of electron-releasing groups appears to be crucial for anti-inflammatory activity, while electron-withdrawing groups contribute more to antioxidant properties [16].
Several thiophene derivatives have demonstrated excellent brain penetration capabilities, making them suitable for CNS applications. Compounds 1, 53, and 57 all showed brain-to-plasma ratios greater than 1, indicating preferential brain accumulation [17]. These compounds exhibited rapid absorption with peak plasma concentrations observed within 0.25-2 hours, and maintained therapeutic levels for extended periods.
The metabolic stability of these compounds is noteworthy, with compound 57 showing a half-life of 130 minutes in human liver microsomes compared to 22 minutes for verapamil. This improved stability contributes to their therapeutic potential for CNS disorders [17].
Compound | Activity Type | Potency/Activity | Mechanism of Action | Therapeutic Application | Reference |
---|---|---|---|---|---|
Compound 28 | α7 nAChR PAM | B/P ratio ~9 | α7 nAChR positive allosteric modulation | Alzheimer's disease, cognitive dysfunction | [14] |
Compound 2g | Anti-inflammatory | 50.12% inhibition | Protein denaturation inhibition | Inflammatory conditions | [16] |
Compound 2h | Anti-inflammatory | 50.14% inhibition | Protein denaturation inhibition | Inflammatory conditions | [16] |
Compound 2c | Anti-inflammatory/Antioxidant | 32.40% inhibition, 51.25% antioxidant | Protein denaturation inhibition, electron donation | Inflammatory conditions, oxidative stress | [16] |
Compound 1 | CNS-Active | B/P ratio >1 | Brain penetration, various CNS targets | CNS disorders | [17] |
Compound 53 | CNS-Active | B/P ratio >1 | Brain penetration, various CNS targets | CNS disorders | [17] |
Compound 57 | CNS-Active | B/P ratio >1 | Brain penetration, various CNS targets | CNS disorders | [17] |
Thieno[2,3-b]pyridine derivatives | A1 adenosine receptor agonist | Good A1 AR affinity | A1 adenosine receptor activation | Epilepsy, seizure disorders | [15] |
Thiophene derivatives have shown promise as inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in both pro-inflammatory gene expression and CNS pathology [18]. The dual role of 15-LOX-1 makes it an attractive target for both anti-inflammatory and neuroprotective therapies. Novel thiophene inhibitors have been designed to target this enzyme with both anti-inflammatory and CNS-protective properties.
The antioxidant activity of thiophene derivatives complements their anti-inflammatory effects. Compounds 2c and 2i demonstrated significant antioxidant activity with 51.25% and 48.54% activity respectively [16]. The antioxidant mechanism involves electron donation to neutralize free radicals and reactive oxygen species. The presence of electron-donating substituents like methoxy groups enhances this activity.
Recent research has identified thiophene derivatives as potential cyclooxygenase (COX) inhibitors, targeting both COX-1 and COX-2 enzymes involved in inflammatory processes [19]. New series of thiophene derivatives were synthesized and evaluated for their COX inhibitory and anticancer effects, showing promising dual activity profiles.
The anti-inflammatory and CNS-active properties of thiophene derivatives position them for multiple therapeutic applications:
Alzheimer's Disease: Compound 28 has progressed to clinical trials for treating mild to moderate Alzheimer's disease based on its α7 nAChR modulation and cognitive enhancement properties [14].
Epilepsy Treatment: Thieno[2,3-b]pyridine derivatives show promise for treating pharmacoresistant epilepsy through A1 adenosine receptor agonism [15].
Inflammatory Conditions: Multiple thiophene derivatives demonstrate anti-inflammatory activity suitable for treating various inflammatory disorders [16].
Neuroprotection: The brain-penetrant properties and 15-LOX-1 inhibition make these compounds suitable for neuroprotective applications [18].
The combination of anti-inflammatory and CNS-active properties in single molecules represents a significant advantage for treating neuroinflammatory conditions and CNS disorders with inflammatory components.
Compound | Target Parasite | IC50/EC50 Activity | Selectivity Index | Mechanism of Action | Therapeutic Application | Reference |
---|---|---|---|---|---|---|
Compound 4g | L. major, L. tropica, L. donovani | Low submicromolar IC50 | Good selectivity | DHFR and PTR1 inhibition | Leishmaniasis treatment | [20] |
Compound 20a | L. major, L. tropica, L. donovani | Low submicromolar IC50 | Good selectivity | DHFR and PTR1 inhibition | Leishmaniasis treatment | [20] |
Compound 20b | L. major, L. tropica, L. donovani | Low submicromolar IC50 | Good selectivity | DHFR and PTR1 inhibition | Leishmaniasis treatment | [20] |
Compound 4m | T. brucei | IC50 = 6.3 μM (TbPTR1) | Not specified | PTR1 inhibition | Human African trypanosomiasis | [21] |
Compound 4o | T. brucei | IC50 = 25 μM (TbPTR1) | Not specified | PTR1 inhibition | Human African trypanosomiasis | [21] |
MMV019918 | P. falciparum | Active against both stages | Good selectivity | Multiple stage inhibition | Malaria treatment | [22] |
Compound 25 | P. falciparum | Active against both stages | Good selectivity | Multiple stage inhibition | Malaria treatment | [22] |
DNDI-6148 | L. donovani | Efficacious at 50-100 mg/kg | Not specified | CPSF3 endonuclease targeting | Visceral leishmaniasis | [23] |
The concept of combination therapy using thiophene derivatives has shown particular promise for antiparasitic applications. The combination of PTR1 inhibitors with DHFR inhibitors creates a synergistic effect that overcomes the limited activity of individual compounds. This approach exploits the dual enzyme pathway essential for parasite survival while potentially reducing the development of resistance [21].
The antiparasitic activity of thiophene derivatives is highly dependent on specific structural features:
Thiourea functionality: The presence of thiourea groups enhances binding to folate pathway enzymes in parasites [20].
Aromatic substitution patterns: The 4-chlorophenyl group in the target compound provides optimal binding characteristics for enzyme inhibition.
Amino group positioning: The 3-amino group is crucial for hydrogen bonding interactions with target enzymes.
Carboxamide functionality: The 2-carboxamide group contributes to selectivity and potency against parasitic targets.
Irritant